3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that features a chlorophenyl group, a cyclopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the chlorophenyl and cyclopropyl groups. Common synthetic methods include:
Formation of the Thiophene Ring: This can be achieved through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the thiophene ring.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, which typically involve the addition of a carbene to an alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the chlorophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The thiophene ring is known for its electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The chlorophenyl and cyclopropyl groups may enhance the compound’s binding affinity and specificity to its targets.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-(3-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide is unique due to the combination of its structural components, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c19-15-4-1-3-14(13-15)6-9-18(21)20(16-7-8-16)11-10-17-5-2-12-22-17/h1-5,12-13,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIMRKZHVFSRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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